6-[(4-fluorophenyl)methyl]-5,7-dimethylpyrrolo[3,4-d]pyridazin-4-ol
Description
The compound with the identifier “6-[(4-fluorophenyl)methyl]-5,7-dimethylpyrrolo[3,4-d]pyridazin-4-ol” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and processes.
Properties
IUPAC Name |
6-[(4-fluorophenyl)methyl]-5,7-dimethylpyrrolo[3,4-d]pyridazin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O/c1-9-13-7-17-18-15(20)14(13)10(2)19(9)8-11-3-5-12(16)6-4-11/h3-7H,8H2,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJBATYLECKUFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NN=C(C2=C(N1CC3=CC=C(C=C3)F)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C=NN=C(C2=C(N1CC3=CC=C(C=C3)F)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-fluorophenyl)methyl]-5,7-dimethylpyrrolo[3,4-d]pyridazin-4-ol involves several steps, each requiring specific conditions to ensure the desired product is obtained. One common method involves the use of triglycerides or condensation polymers such as polyesters and polyamides. These materials are subjected to mechanical processing in the presence of a nucleophile . This method ensures the efficient production of the compound while maintaining its structural integrity.
Industrial Production Methods
In an industrial setting, the production of 6-[(4-fluorophenyl)methyl]-5,7-dimethylpyrrolo[3,4-d]pyridazin-4-ol is scaled up to meet demand. The process typically involves the use of large reactors where the raw materials are combined under controlled conditions. The reaction parameters, such as temperature, pressure, and the concentration of reagents, are carefully monitored to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[(4-fluorophenyl)methyl]-5,7-dimethylpyrrolo[3,4-d]pyridazin-4-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Catalysts like palladium on carbon or copper(I) chloride are often employed to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions typically result in the formation of new compounds with altered functional groups.
Scientific Research Applications
6-[(4-fluorophenyl)methyl]-5,7-dimethylpyrrolo[3,4-d]pyridazin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and other proteins.
Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: 6-[(4-fluorophenyl)methyl]-5,7-dimethylpyrrolo[3,4-d]pyridazin-4-ol is used in the production of polymers and other materials, contributing to advancements in material science.
Mechanism of Action
The mechanism by which 6-[(4-fluorophenyl)methyl]-5,7-dimethylpyrrolo[3,4-d]pyridazin-4-ol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
